molecular formula C11H9ClO4 B2930978 6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid CAS No. 1592279-62-3

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid

Cat. No.: B2930978
CAS No.: 1592279-62-3
M. Wt: 240.64
InChI Key: VXFZEWMXIYWKSW-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid is a chiral isochroman derivative designed for use as a key heterocyclic building block in medicinal chemistry and drug discovery research . This compound features a carboxylic acid functional group and a chloro substituent on the fused benzene ring, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this scaffold in various synthetic applications, including structure-activity relationship (SAR) studies and the development of targeted libraries for high-throughput screening. The core structure of 1-oxoisochroman-3-carboxylic acid is recognized as a privileged scaffold in pharmaceutical research . The specific chloro and methyl substitutions on this core structure are intended to modulate the compound's electronic properties, lipophilicity, and overall molecular geometry, which are critical factors in lead optimization processes. While the specific mechanism of action for this research compound is target-dependent, its primary value lies in its ability to serve as a precursor for generating novel bioactive molecules. FOR RESEARCH USE ONLY. Not intended for human or veterinary, diagnostic, or therapeutic use. This product is not for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-11(10(14)15)5-6-4-7(12)2-3-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFZEWMXIYWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)Cl)C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isochromane ring system.

    Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation: The oxidation of the isochromane ring to introduce the oxo group at the 1st position is carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Drug Development: It is investigated for its potential use in the development of new drugs targeting various diseases.

    Material Science: The compound is used in the preparation of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Functional Groups Key Applications
6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid* C₁₁H₉ClO₅ ~256.64 Isochromane 6-Cl, 3-CH₃, 1-oxo, 3-COOH Biochemical research (inferred)
6-Chloro-7-hydroxycoumarin-3-carboxylic acid C₁₀H₅ClO₅ 240.60 Coumarin (chromene) 6-Cl, 7-OH, 3-COOH Fluorescent probes, enzyme studies
Methyl 6-chlorooxoindoline-3-carboxylate C₁₀H₈ClNO₃ 225.63 Indoline 6-Cl, 2-oxo, 3-COOCH₃ Organic synthesis intermediates
6-Chloro-chroman-3-carboxylic acid amide C₁₀H₁₀ClNO₂ 227.65 Chroman 6-Cl, 3-CONH₂ Pharmacological research (inferred)
5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid C₁₁H₉ClO₅ 256.64 Isochromane 5-Cl, 8-OH, 3-CH₃, 7-COOH Biochemical reagents
Key Observations:

Core Structure Differences :

  • The target compound and 5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid share an isochromane core , differing in substituent positions (6-Cl vs. 5-Cl; 3-COOH vs. 7-COOH) .
  • Coumarin () and indoline () derivatives exhibit distinct ring systems, influencing their electronic properties and biological interactions .

Functional Group Impact :

  • The carboxylic acid group in the target compound and coumarin analog enhances water solubility compared to the methyl ester in indoline derivatives .
  • The amide in chroman-3-carboxylic acid amide () may improve metabolic stability in drug design compared to free carboxylic acids .

Chlorine position (5 vs. 6) alters steric hindrance and electronic effects, impacting reactivity in synthesis or binding affinity in biological targets .

Biological Activity

6-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid (CAS No. 1592279-62-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9ClO3\text{C}_{11}\text{H}_{9}\text{ClO}_3

Biological Activity

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compoundTBDTBD
Tacrine0.11-
Galantamine0.59-

The above table illustrates the comparative inhibitory activities of known compounds against AChE, which is crucial for treating Alzheimer's disease.

2. Antioxidant Activity

In vitro studies have demonstrated that the compound possesses antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. Specific assays such as DPPH and ABTS have been employed to quantify these effects.

3. Anti-inflammatory Effects

Preliminary data suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role.

Case Studies and Research Findings

Case Study 1: Acetylcholinesterase Inhibition

A study published in MDPI highlighted the synthesis of various iso-chromane derivatives, including this compound, which showed promising AChE inhibitory activity. The study utilized molecular docking techniques to elucidate the binding mechanisms at the active site of AChE, indicating a competitive inhibition model.

Case Study 2: Antioxidant Potential

Another research article focused on the antioxidant capacity of this compound, revealing that it significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines. This suggests a protective mechanism against neurodegeneration.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The compound likely binds to the active sites of target enzymes, inhibiting their function.
  • Molecular Interactions : Hydrogen bonding and hydrophobic interactions play a crucial role in stabilizing the enzyme-inhibitor complex.

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